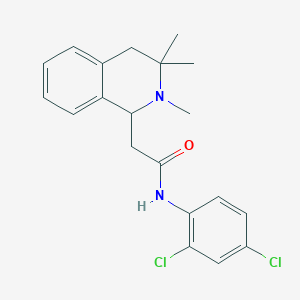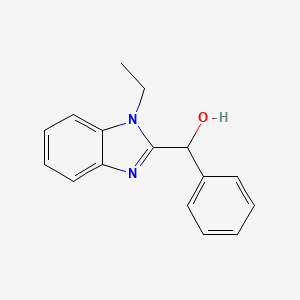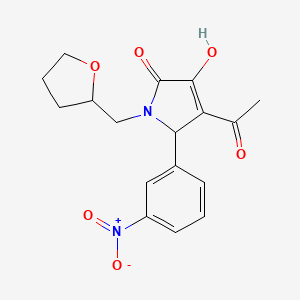
4-(5,7-dibromo-1,2,3,4-tetrahydro-4aH-xanthen-4a-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is part of a broader class of chemicals that involve morpholine derivatives, known for their varied applications in organic synthesis, medicinal chemistry, and material science. The inclusion of dibromo-tetrahydro-xanthenyl and morpholine moieties suggests a compound with potential interest in these fields due to its unique structural and chemical properties.
Synthesis Analysis
The synthesis of related morpholine derivatives often involves multi-step chemical processes that may include bromination, cyclization, and nucleophilic substitution reactions. For instance, Kumar et al. (2007) demonstrated an efficient synthesis of a potent antimicrobial morpholine derivative through a nine-step process with a 36% overall yield, emphasizing the complexity and efficiency required in such syntheses (Kumar, Sadashiva, & Rangappa, 2007).
Molecular Structure Analysis
The structural analysis of morpholine derivatives, such as the one by Mamatha et al. (2019), often involves advanced techniques like NMR, IR, Mass spectral studies, and X-ray diffraction. These methodologies help confirm the molecular geometry, including bond lengths, angles, and the overall 3D arrangement of atoms within the molecule (Mamatha, Bhat, K, & S.K., 2019).
Chemical Reactions and Properties
The chemical reactivity of morpholine derivatives can be quite varied, depending on the substituents attached to the morpholine ring. For example, compounds synthesized by Shirini et al. (2012) and (2013) demonstrated the utility of 1,3-dibromo-5,5-dimethylhydantoin (DBH) in catalyzing the synthesis of complex organic molecules, indicating the potential chemical reactions these morpholine derivatives can undergo (Shirini, Khaligh, Imanzadeh, & Ghasemabadi, 2012).
Physical Properties Analysis
Physical properties such as solubility, melting point, boiling point, and crystal structure are crucial for understanding the practical applications of a compound. Studies like those by Prabhakaran et al. (2021) on similar morpholine derivatives provide insights into these aspects through experimental and theoretical analysis, highlighting the importance of DFT studies and X-ray crystallography in determining these properties (Prabhakaran, Doss, Dhineshkumar, & Rajkumar, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are vital for the application of morpholine derivatives in various fields. The study by Kotan and Yüksek (2016) on the theoretical and spectroscopic analysis of a morpholine derivative sheds light on the electronic structure, charge distribution, and potential reactivity patterns, which are fundamental to understanding the chemical behavior of such compounds (Kotan & Yüksek, 2016).
Propriétés
IUPAC Name |
4-(5,7-dibromo-1,2,3,4-tetrahydroxanthen-4a-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Br2NO2/c18-14-10-12-9-13-3-1-2-4-17(13,20-5-7-21-8-6-20)22-16(12)15(19)11-14/h9-11H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZAYICHHZIOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(=CC3=C(O2)C(=CC(=C3)Br)Br)C1)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2-bromoethoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5021750.png)

![N-cyclopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5021761.png)


methanol](/img/structure/B5021769.png)
![N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5021776.png)
![6-{3-[3-(4-ethylphenoxy)propoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5021781.png)

![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B5021796.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-piperidinesulfonamide](/img/structure/B5021799.png)
![N-benzyl-N-(2-hydroxyethyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5021809.png)
![N-{1-[1-(N-acetylglycyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5021824.png)
![N-[4-(5-{[2-(butylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide](/img/structure/B5021846.png)